
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl acrylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclohexane ring.
Esterification: Formation of the ester linkage with the methoxyphenyl acrylate moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and purity.
Quality Control: Implementing rigorous quality control measures to maintain the integrity of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the aromatic ring, especially involving the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used for hydrogenation reactions.
Major Products
Oxidation Products: Formation of quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmacological Properties: Investigated for its anti-inflammatory and antioxidant properties.
Industry
Material Science: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation and oxidative stress.
相似化合物的比较
Similar Compounds
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the methoxy group.
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the hydroxyl group on the aromatic ring.
Uniqueness
Structural Complexity: The presence of both hydroxyl and methoxy groups on the aromatic ring, along with multiple hydroxyl groups on the cyclohexane ring, makes it unique.
属性
分子式 |
C17H20O9 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H20O9/c1-25-12-4-2-9(6-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 |
InChI 键 |
ZHBZPCLRULAFBL-KJJWLSQTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




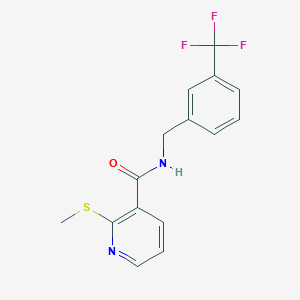
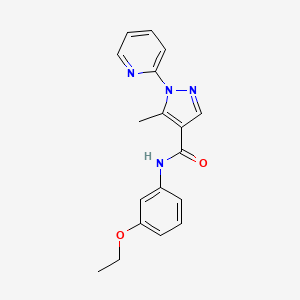
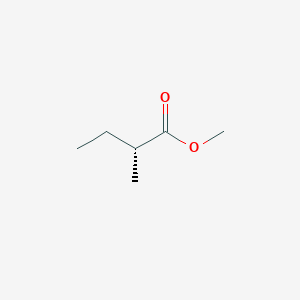

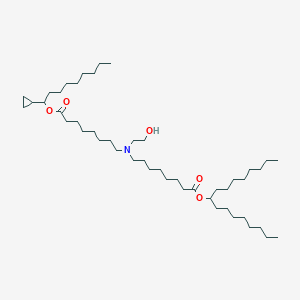

![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
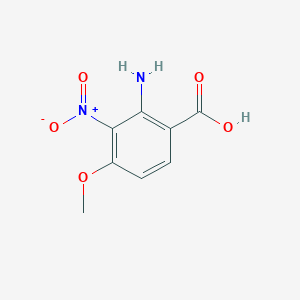

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)

